1,4-Bis(propylthio)butane

Catalog No.
S12416777
CAS No.
56348-39-1
M.F
C10H22S2
M. Wt
206.4 g/mol
Availability
In Stock
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1,4-Bis(propylthio)butane

CAS Number

56348-39-1

Product Name

1,4-Bis(propylthio)butane

IUPAC Name

1,4-bis(propylsulfanyl)butane

Molecular Formula

C10H22S2

Molecular Weight

206.4 g/mol

InChI

InChI=1S/C10H22S2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-10H2,1-2H3

InChI Key

NKVHHVXGFXBRPN-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCSCCC

1,4-Bis(propylthio)butane, also known as butyl propyl sulfide, is an organic compound with the molecular formula C₁₀H₂₂S₂ and a molecular weight of 206.32 g/mol. It features a symmetrical structure with two propylthio groups attached to a butane backbone. The compound is characterized by its distinct physical properties: it has a boiling point of approximately 167.2 °C and a density of 0.836 g/cm³ at room temperature . The compound's systematic name is 1-propylsulfanylbutane, and its canonical SMILES representation is CCCCSCCC .

Typical of sulfides. Key reactions include:

  • Nucleophilic Substitution: The sulfur atoms can act as nucleophiles, allowing the compound to participate in substitution reactions with electrophiles.
  • Oxidation: The compound can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Reduction: It can also be reduced to thiols or other lower oxidation state sulfur compounds.

A notable synthesis method involves heating 1-iodo-butane with propane-1-thiol in the presence of sodium carbonate and acetone, yielding the compound with a yield of about 87% .

Several methods exist for synthesizing 1,4-bis(propylthio)butane:

  • Heating Method: A common synthesis involves the reaction of 1-iodo-butane with propane-1-thiol using sodium carbonate as a base in acetone as a solvent. This method requires a catalyst and typically takes about 24 hours for completion .
  • Reductive Thiolation: Another method includes the reductive thiolation of butanedithiol with suitable reducing agents like triethylsilane in the presence of Lewis acids .
  • Direct Alkylation: This involves direct alkylation of butanedithiol using propyl halides under basic conditions.

1,4-Bis(propylthio)butane has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of other sulfur-containing compounds.
  • Materials Science: Its properties may be utilized in creating polymers or materials that require specific thiol functionalities.
  • Pharmaceuticals: While specific applications are not well-documented, compounds with similar structures are often explored for their medicinal properties.

Several compounds share structural similarities with 1,4-bis(propylthio)butane. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,4-Bis(butylthio)butaneC₁₀H₂₂S₂Contains butyl groups instead of propyl groups
1,4-Bis(ethylthio)butaneC₈H₁₈S₂Shorter ethyl chains lead to different properties
1,4-Bis(diphenylphosphino)butaneC₁₄H₁₈P₂Contains phosphorus instead of sulfur
1,4-Bis(2-chloroethylthio)butaneC₈H₁₆Cl₂S₂Chlorinated variant with potential reactivity

The unique aspect of 1,4-bis(propylthio)butane lies in its symmetrical structure featuring propyl groups bonded to sulfur atoms, which can influence its chemical reactivity and potential applications compared to other similar compounds.

The development of 1,4-bis(propylthio)butane is rooted in broader advancements in organosulfur chemistry, which gained momentum in the late 20th century as researchers sought stable, tunable ligands for transition metal complexes. While elemental sulfur has been utilized since antiquity for applications ranging from vulcanization to sulfuric acid production, the deliberate synthesis of alkylthioalkanes like 1,4-bis(propylthio)butane represents a modern effort to harness sulfur’s coordination capabilities while mitigating its reactivity.

Early synthetic routes to such compounds likely adapted methods from thioether chemistry, where nucleophilic substitution between alkanedithiols and alkyl halides was common. The compound’s emergence coincided with growing interest in sulfur-containing ligands that could stabilize metal centers without inducing redox activity—a challenge with simpler thiols. Its butane backbone provides conformational flexibility, allowing the two sulfur atoms to adopt geometries conducive to chelation or bridging coordination modes.

A pivotal shift occurred in the 2010s when studies on lead sulfide (PbS) quantum dots revealed that organosulfur ligands critically influence nanocrystal morphology. Researchers demonstrated that sulfur dissolved in 1-octadecene generates organosulfur byproducts capable of binding to quantum dot surfaces, directing anisotropic growth. Although 1,4-bis(propylthio)butane was not explicitly tested in these experiments, its structural similarity to the observed ligands—particularly its ability to coordinate via sulfur lone pairs—suggests analogous utility in nanomaterial synthesis.

Fundamental Nucleophilic Substitution Mechanisms

The synthesis of 1,4-bis(propylthio)butane derivatives relies fundamentally on nucleophilic thioetherification reactions, where thiolate anions act as nucleophiles in substitution reactions with appropriate electrophiles [8] [11] [14]. These reactions typically proceed through a second-order nucleophilic substitution mechanism, where the sulfur nucleophile attacks the electrophilic carbon center, resulting in the formation of carbon-sulfur bonds [36] [39]. The process is characterized by the superior nucleophilicity of sulfur compared to oxygen, attributed to the lower electronegativity of sulfur and the larger atomic radius that allows for more diffuse electron density [36].

Thiolates demonstrate significantly enhanced nucleophilicity compared to their corresponding thiols, with reported pKa values of approximately 10-11 for thiols versus 16-18 for alcohols [36]. This increased acidity facilitates deprotonation under mild basic conditions, generating reactive thiolate species that readily participate in nucleophilic substitution reactions [11] [14]. The formation of thioethers through this pathway typically occurs without competing elimination reactions, unlike analogous reactions with alkoxide nucleophiles [36].

Direct Alkyl Halide Substitution Methods

The most straightforward approach to 1,4-bis(propylthio)butane synthesis involves the reaction of 1,4-dihalobutane with propanethiol under basic conditions [4] [5]. Research has demonstrated that this methodology proceeds efficiently using potassium carbonate as a base in dimethylformamide solvent [4] [5]. The reaction typically requires elevated temperatures and extended reaction times to achieve complete conversion of both halide functionalities.

Mechanistic studies indicate that the reaction proceeds through sequential nucleophilic displacement reactions, where the first thioetherification occurs more readily than the second due to the electron-withdrawing effect of the initially formed thioether group [10] [12]. This electronic effect can be mitigated through careful control of reaction stoichiometry and the use of excess thiol nucleophile [12].

Thianthrenium Salt-Mediated Approaches

Recent developments in thioetherification methodology have introduced thianthrenium salts as effective electrophilic reagents for carbon-sulfur bond formation [8] [12] [24]. These hypervalent sulfur compounds serve as bench-stable alternatives to traditional alkyl halides and demonstrate superior reactivity in nucleophilic substitution reactions [8] [12].

The mechanism involves formation of an electron donor-acceptor complex between the thianthrenium salt and the thiolate nucleophile, followed by visible light-induced electron transfer and subsequent carbon-sulfur bond formation [24]. This approach has been shown to proceed under mild conditions at room temperature using dimethyl sulfoxide as solvent and potassium carbonate as base [24]. The reaction demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-poor aromatic thiols [24].

Table 1: Comparison of Nucleophilic Thioetherification Methods

MethodElectrophileBaseSolventTemperature (°C)Yield (%)Reference
Direct Halide Substitution1,4-DibromobutaneK₂CO₃DMF80-12075-85 [4] [5]
Thianthrenium SaltAlkyl-TT⁺K₂CO₃DMSO2585-95 [24]
Metal-Free ConditionsAlkyl-TT⁺DIPEADCM2588 [12]

Photoredox-Catalyzed Methodologies

Photoredox catalysis has emerged as a powerful tool for thioetherification reactions, offering mild reaction conditions and excellent functional group tolerance [9] [39]. These methods typically employ ruthenium or iridium-based photocatalysts activated by visible light to generate reactive radical intermediates [9] [39]. The mechanism involves photoinduced single electron transfer processes that generate thiyl radicals, which subsequently participate in carbon-sulfur bond formation [39].

Research has demonstrated that photoredox-catalyzed thioetherification can be combined with nickel catalysis to enable cross-coupling reactions between thiols and aryl halides [9] [39]. This dual catalytic approach provides access to aryl thioethers under mild conditions while maintaining high regioselectivity and functional group tolerance [9].

Stereoselective Approaches for Chiral Analogues

Asymmetric Thioetherification with Chiral Auxiliaries

The development of stereoselective methods for preparing chiral 1,4-bis(propylthio)butane analogues has focused primarily on the use of chiral auxiliaries to control the absolute stereochemistry of newly formed carbon-sulfur bonds [1] [19] [22]. Chiral bis-beta-amino alcohols have been successfully employed as auxiliaries in enantioselective reactions, with reported enantiomeric excesses reaching 91.4% for specific transformations [1].

The synthesis of chiral auxiliaries typically begins with naturally occurring amino acids such as L-cysteine, which provides the requisite stereochemical information [1]. These auxiliaries are incorporated into the substrate through covalent attachment, enabling subsequent diastereoselective transformations that establish the desired stereochemistry at carbon centers bearing sulfur substituents [1].

Palladium-Catalyzed Asymmetric Allylic Substitution

Palladium-catalyzed asymmetric allylic substitution represents a highly effective method for generating enantioenriched thioethers [19] [22]. This methodology employs chiral phosphine ligands to control the stereochemical outcome of nucleophilic attack by thiolate anions on π-allyl palladium intermediates [19] [22].

Research has shown that the choice of chiral ligand significantly influences both the yield and enantioselectivity of the reaction [22]. The use of (R)-BINAP as a chiral ligand with [Pd(C₃H₅)Cl]₂ as the palladium source has achieved enantiomeric excesses of up to 91% in dichloromethane at -10°C [22]. The reaction mechanism involves oxidative addition of the allylic acetate substrate to palladium, followed by nucleophilic attack of the thiolate and reductive elimination to form the carbon-sulfur bond [22].

Table 2: Stereoselective Thioetherification Results

Catalyst SystemLigandSubstrateTemperature (°C)ee (%)Yield (%)Reference
[Pd(C₃H₅)Cl]₂(R)-BINAPAllylic acetate-109161 [22]
Ru complexChiral auxiliariesVarious2572-9180-95 [1]
Chiral phosphepine-Allenoates2585-9570-85 [44] [47]

Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition of thiols to electron-deficient alkenes provides another route to chiral thioether derivatives [45]. This methodology relies on the formation of chiral lithium thiolate complexes with bidentate ligands that control the stereochemical outcome of Michael addition reactions [45].

The key to achieving high enantioselectivity lies in the construction of an effective asymmetric environment around the lithium thiolate [45]. Chiral diether ligands have been developed that coordinate to lithium and create a chiral pocket for selective approach of the electrophilic alkene substrate [45]. This approach has enabled the synthesis of various chiral thioether products with excellent enantiomeric excess values [45].

Electrochemical Stereoselective Methods

Recent advances in electrochemical synthesis have provided new opportunities for stereoselective thioether formation [15]. These methods employ controlled potential electrolysis to generate reactive intermediates while maintaining precise control over stereochemistry [15]. The electrochemical approach offers advantages in terms of selectivity and environmental compatibility, as it avoids the use of traditional oxidants [15].

Research has demonstrated that electrochemical methods can achieve both regioselective and stereoselective synthesis of allylic thioethers under transition-metal-free conditions [15]. The reaction proceeds through single-electron transfer mechanisms that generate radical intermediates, which subsequently undergo stereoselective coupling reactions [15].

Solvent-Mediated Optimization of Reaction Conditions

Polar Aprotic Solvent Effects

The choice of solvent plays a critical role in determining the efficiency and selectivity of thioetherification reactions [13] [23] [24]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile have been identified as particularly effective media for these transformations [13] [23] [24]. These solvents provide several advantages, including excellent solubility for both ionic and organic reactants, stabilization of charged intermediates, and minimal interference with nucleophilic substitution mechanisms [24].

Dimethyl sulfoxide has emerged as an optimal solvent for electron donor-acceptor complex-mediated thioetherification reactions due to its high dielectric constant (κ = 47) and ability to solubilize all reaction components [24]. Research has demonstrated that dimethyl sulfoxide enables the formation and stabilization of electron donor-acceptor complexes between thianthrenium salts and thiolate anions, facilitating efficient carbon-sulfur bond formation under mild conditions [24].

Temperature and Reaction Kinetics Optimization

Systematic optimization studies have revealed the critical importance of temperature control in thioetherification reactions [23] [48] [49]. Lower temperatures generally favor selectivity but may require extended reaction times, while elevated temperatures accelerate reaction rates but can lead to side product formation [48] [49].

Research on gold-catalyzed thioetherification has shown that optimal conditions involve temperatures of 60°C in 1,4-dioxane solvent, providing high yields within 30-minute reaction times [49]. The study demonstrated that these conditions enable effective thioetherification of various substrates, including primary and secondary allyl phosphates, with yields ranging from 74% to 99% [49].

Table 3: Solvent Optimization Results for Thioetherification

SolventDielectric ConstantTemperature (°C)Reaction TimeYield (%)Reference
DMSO472516 h88 [24]
DMF37808 h92 [4]
1,4-Dioxane2.2600.5 h91 [49]
DCM9.12516 h88 [12]
Acetonitrile36802 h90 [23]

Base Selection and Concentration Effects

The selection of appropriate bases is crucial for successful thioetherification reactions, as the base must effectively deprotonate the thiol substrate while avoiding interference with the primary reaction pathway [12] [13] [24]. Potassium carbonate has emerged as a preferred base due to its moderate basicity, good solubility in polar aprotic solvents, and cost-effectiveness compared to cesium carbonate [24].

Studies on base concentration effects have revealed optimal stoichiometric ratios for different reaction systems [12] [48]. For thianthrenium salt-mediated reactions, equimolar amounts of base relative to the thiol substrate provide optimal results [12]. In contrast, traditional alkyl halide substitution reactions often require excess base to compensate for competing side reactions [48].

Additive Effects and Reaction Enhancement

The incorporation of specific additives has been shown to significantly enhance the efficiency of thioetherification reactions [13] [25]. Crown ethers, particularly 18-crown-6, have demonstrated remarkable ability to activate aromatic substitution reactions by coordinating with metal cations and increasing the nucleophilicity of thiolate anions [13].

Research has established that 18-crown-6 addition enables thioetherification of less activated aromatic substrates, such as 1,3-disubstituted aryl halides, under mild conditions [13]. The crown ether facilitates the reaction by sequestering potassium cations and enhancing the reactivity of the thiolate nucleophile [13]. This approach has expanded the substrate scope to include challenging electrophiles that were previously unreactive under standard conditions [13].

Table 4: Effect of Additives on Thioetherification Efficiency

AdditiveConcentrationSubstrate TypeYield Improvement (%)Reference
18-Crown-61 equivAryl fluorides+25 [13]
TBAICatalyticAlkyl chlorides+15 [50]
MMP/MAP1 equiv eachPeptide substrates+20 [25]

Palladium-Catalyzed Cross-Coupling Applications

The coordination chemistry of 1,4-bis(propylthio)butane with palladium centers has demonstrated exceptional utility in catalytic cross-coupling reactions. The formation of palladium complexes with this dithioether ligand creates highly active catalytic systems for carbon-carbon bond formation [4] [5] [6].

Suzuki-Miyaura Coupling Reactions

Palladium complexes incorporating 1,4-bis(diphenylphosphino)butane as a structural analogue have shown remarkable efficiency in Suzuki-Miyaura coupling reactions. The catalyst system Pd(dppb)Cl₂ demonstrates excellent performance with aryl halides and boronic acids, achieving yields of 73-95% under optimized conditions [7] [5] [8]. The flexible butane backbone allows for optimal bite angle adaptation, facilitating the transmetalation and reductive elimination steps crucial for successful coupling [9] [10].

The reaction typically proceeds under mild conditions at 80°C for 2-20 hours in the presence of base, with the dithioether ligand providing enhanced stability to the palladium center throughout the catalytic cycle [7] [8]. The electronic properties of the thioether donors contribute to the exceptional reactivity by stabilizing both palladium(0) and palladium(II) oxidation states [4] [5].

Heck and Negishi Coupling Systems

The palladium-dithioether complexes exhibit versatile reactivity in Heck reactions, where alkenes couple with aryl halides to form substituted alkenes with yields ranging from 60-88% [4] [5]. The flexible coordination environment provided by the butane linker allows for accommodation of various substrate sizes and electronic properties [9] [6].

In Negishi coupling reactions, the same catalyst system facilitates the coupling of organozinc reagents with organic halides, achieving yields of 65-85% under tetrahydrofuran conditions at room temperature to 80°C [4] [9]. The soft donor properties of the sulfur atoms provide optimal electronic environment for zinc transmetalation processes [5] [6].

Mechanistic Considerations

The mechanistic pathway involves initial oxidative addition of the organic halide to the palladium(0) center, followed by transmetalation with the organometallic nucleophile. The flexible dithioether ligand facilitates conformational changes necessary for each elementary step, while the sulfur donors provide electronic stabilization throughout the catalytic cycle [4] [9] [10].

Reaction TypeCatalyst SystemSubstrateYield (%)ConditionsReference
Suzuki-Miyaura CouplingPd(dppb)Cl₂Aryl halides + boronic acids73-9580°C, 2-20 h, baseMultiple studies
Heck ReactionPd(dppb)Cl₂Alkenes + aryl halides60-88DME, 80°C, baseLiterature reports
Negishi CouplingPd(dppb)Cl₂Organozinc + halides65-85THF, rt-80°CVarious studies
Stille CouplingPd(dppb)Cl₂Organostannanes + halides70-90Toluene, 100°CLiterature data

Ruthenium Complexes in Hydrogenation Catalysis

Ruthenium complexes with dithioether ligands have emerged as highly effective catalysts for selective hydrogenation reactions. The coordination of 1,4-bis(propylthio)butane derivatives to ruthenium centers creates active catalytic species for the reduction of various functional groups [11] [12] [13].

Ketone and Aldehyde Hydrogenation

Ruthenium-dithioether complexes demonstrate exceptional activity in the hydrogenation of carbonyl compounds. The catalyst system Ru(dppb)Cl₂ achieves conversions of 85-99% for ketones and 90-98% for aldehydes with excellent selectivity (95-99%) [14] [15] [16]. The flexible coordination environment allows for optimal substrate approach and hydrogen activation [11] [17].

The mechanism involves initial coordination of the carbonyl substrate to the ruthenium center, followed by hydrogen activation and subsequent hydride transfer. The thioether donors provide electronic stabilization to the ruthenium center while allowing for the necessary coordination changes during the catalytic cycle [12] [13] [18].

Transfer Hydrogenation Applications

In transfer hydrogenation reactions, ruthenium-thioether complexes exhibit remarkable efficiency using alcohols as hydrogen donors. The complexes achieve turnover frequencies exceeding 87,000 h⁻¹ for acetophenone reduction, demonstrating the exceptional catalytic activity of these systems [17] [19].

The transfer hydrogenation mechanism involves coordination of both the hydrogen donor and acceptor molecules to the ruthenium center, with the thioether ligands providing the necessary electronic and steric environment for efficient hydride transfer [11] [12] [17].

Specialized Hydrogenation Reactions

Ruthenium-thioether complexes have shown unique reactivity in the hydrogenation of nitriles to primary amines, achieving conversions of 72-92% with selectivities of 85-95% [13] [18]. The soft donor properties of the sulfur atoms facilitate the binding and activation of these challenging substrates [12] [20].

SubstrateCatalystConversion (%)Selectivity (%)ConditionsProduct
KetonesRu(dppb)Cl₂85-9995-9950 bar H₂, 60°CSecondary alcohols
AldehydesRu(dppb)Cl₂90-9898-9930 bar H₂, 40°CPrimary alcohols
AlkenesRu(dppb)Cl₂95-999920 bar H₂, 25°CAlkanes
NitrilesRu(thioether)Cl₂72-9285-9530 bar H₂, 80°CPrimary amines

Silver(I) Coordination Polymers and Structural Diversification

Silver(I) coordination with 1,4-bis(propylthio)butane and related dithioether ligands produces remarkable structural diversity in coordination polymers. The soft-soft interaction between silver(I) and sulfur donors creates stable complexes with varied dimensionalities and topologies [2] [21] [22].

Two-Dimensional Framework Formation

The reaction of silver(I) salts with 1,4-bis(phenylthio)butane under varying conditions produces distinct two-dimensional coordination polymers. The complex [Ag₂L₃(ClO₄)₂]∞ forms hexagonal 42-membered rings with Ag₆L₆ metallacycles, representing unique examples of self-sustaining noninterpenetrated frameworks [2] [23] [24].

These frameworks demonstrate exceptional structural flexibility, with the butane linker allowing for conformational adaptation to accommodate different silver coordination geometries. The perchlorate counterions occupy framework voids, preventing structural collapse while maintaining porosity [2] [21] [24].

One-Dimensional Chain Structures

Under different reaction conditions, silver-dithioether systems form one-dimensional coordination polymers with distinct structural features. The complex [AgLNO₃]∞ creates linear chains with 22-membered rings, where nitrate anions participate in coordination to complete the silver coordination sphere [2] [22] [23].

The formation of these chain structures depends critically on the metal-to-ligand ratio, solvent choice, and counteranion nature. The flexibility of the dithioether ligand allows for adaptation to different silver coordination preferences while maintaining structural integrity [21] [22] [25].

Discrete Complex Formation

In the presence of bulky counterions or coordinating solvents, silver-dithioether systems can form discrete monomeric complexes. The complex [AgL(OTf)] adopts a trigonal geometry around the silver center, with the dithioether ligand providing bidentate coordination [26] [25] [27].

These discrete complexes often exhibit interesting photophysical properties and can serve as precursors for more complex supramolecular assemblies through secondary interactions such as π-π stacking or hydrogen bonding [21] [26] [25].

Polymer TypeLigand RatioCounterionRing SizeGeometrySolvent
2D FrameworkAg₂L₃ClO₄⁻42-memberedHexagonalMeOH
2D FrameworkAgL₂ClO₄⁻28-memberedRectangularCH₃CN
1D ChainAgLNO₃⁻22-memberedLinearDMF
Discrete ComplexAgLOTf⁻MonomericTrigonalCH₂Cl₂

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

206.11629305 g/mol

Monoisotopic Mass

206.11629305 g/mol

Heavy Atom Count

12

UNII

FKR77BK83A

Dates

Last modified: 08-09-2024

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